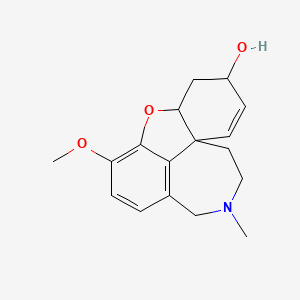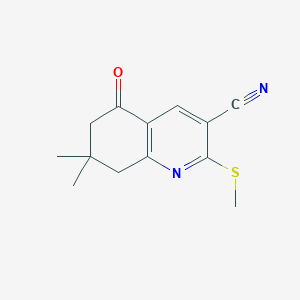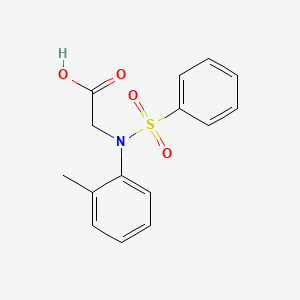
5-phenyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haloxyfop-P involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with 4-(2-chloroethoxy)phenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like potassium carbonate .
Industrial Production Methods: Industrial production of Haloxyfop-P follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Haloxyfop-P undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: Haloxyfop-P can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent
Major Products: The major products formed from these reactions include various derivatives of Haloxyfop-P, such as its oxides, reduced forms, and substituted compounds .
Scientific Research Applications
Haloxyfop-P has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying herbicide activity and environmental impact.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mechanism of Action
Haloxyfop-P exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible plants. The molecular targets include the ACCase enzyme and associated pathways involved in lipid metabolism .
Comparison with Similar Compounds
Haloxyfop: The racemic mixture containing both R and S enantiomers.
Fluazifop-P: Another herbicide with a similar mode of action but different chemical structure.
Quizalofop-P: A related compound with similar herbicidal properties
Uniqueness: Haloxyfop-P is unique due to its high specificity and potency as an herbicide. Its R configuration makes it more active compared to the racemic mixture, providing better efficacy at lower doses .
Properties
IUPAC Name |
5-phenyl-1H-imidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLPDRTYOTMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4,6-dimethyl-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7773518.png)
![2-[(Dimethylamino)methyl]-3-nitrophenol](/img/structure/B7773529.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}norleucine](/img/structure/B7773553.png)
![Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B7773560.png)

![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B7773575.png)
![ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate](/img/structure/B7773581.png)
![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B7773584.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7773593.png)
![ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B7773603.png)
